

Application Notes and Protocols: Measuring Target Engagement of Hsd17B13-IN-10 In Vivo

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Compound of Interest

Compound Name: *Hsd17B13-IN-10*

Cat. No.: *B12383491*

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Introduction

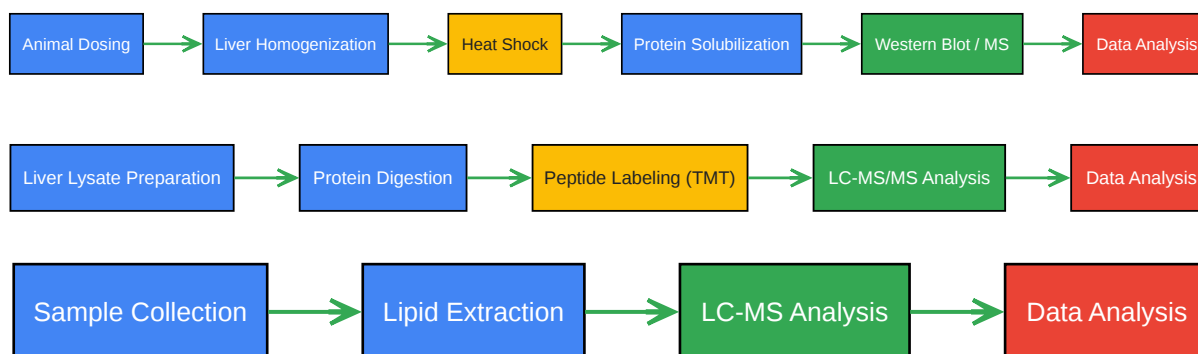
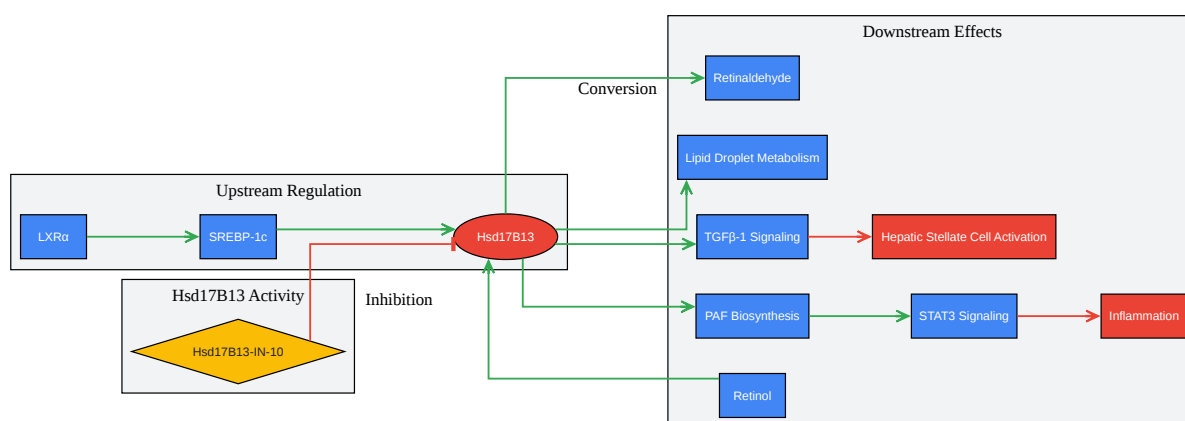
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes. Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of progression of chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a compelling therapeutic target. **Hsd17B13-IN-10** is a potent inhibitor of Hsd17B13. Accurate measurement of its target engagement in vivo is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining the optimal dosing regimen for therapeutic efficacy.

These application notes provide detailed protocols for assessing the in vivo target engagement of **Hsd17B13-IN-10** in preclinical animal models. The described methods include direct assessment of target binding using the in vivo Cellular Thermal Shift Assay (CETSA), and indirect quantification through proteomics-based measurement of downstream pathway modulation and lipidomic analysis of key biomarkers.

Hsd17B13 Signaling Pathway

Hsd17B13 is involved in hepatic lipid metabolism, though its precise physiological substrates and functions are still under investigation. Its expression is regulated by the liver X receptor α (LXR α) via the sterol regulatory element-binding protein 1c (SREBP-1c). Hsd17B13 has been shown to possess retinol dehydrogenase activity and may influence hepatic stellate cell

activation through transforming growth factor-beta 1 (TGFβ-1) signaling. Furthermore, it has been implicated in the platelet-activating factor (PAF) pathway, potentially promoting inflammation via STAT3 signaling.



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- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Target Engagement of Hsd17B13-IN-10 In Vivo]. BenchChem, [2025]. [Online PDF]. Available at:

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